molecular formula C8H10BrNO3S B1277068 5-bromo-2-methoxy-N-methylbenzenesulfonamide CAS No. 871269-17-9

5-bromo-2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B1277068
CAS No.: 871269-17-9
M. Wt: 280.14 g/mol
InChI Key: KZNYMPXBNITLOQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H10BrNO3S. It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-methylbenzenesulfonamide typically involves the bromination of 2-methoxybenzenesulfonamide followed by N-methylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The N-methylation step can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

5-Bromo-2-methoxy-N-methylbenzenesulfonamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in organic synthesis .

Biological Activity

5-Bromo-2-methoxy-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is crucial for its biological activity. The presence of bromine and methoxy groups enhances its pharmacological profile. Its molecular formula is C10_{10}H12_{12}BrN1_{1}O3_{3}S1_{1}.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In a study involving the NCI 60 cancer cell line panel, compounds similar to this sulfonamide were tested for growth inhibition across various cancer types:

  • Key Findings :
    • Compounds showed IC50_{50} values as low as 0.49 µM against specific cancer cell lines.
    • Notably, certain derivatives demonstrated over 90% inhibition in melanoma cell lines (SK-MEL-5) and ovarian cancer cell lines (OVCAR-4) .
CompoundIC50_{50} (µM)Cell Line% Inhibition
5-Bromo-2-Methyl0.49SK-MEL-591%
Similar Derivative0.62OVCAR-456%
Other Derivative1.25UO-3160%

2. Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated. Studies on various derivatives showed promising results against several bacterial strains:

  • Key Findings :
    • Derivatives exhibited effective enzyme inhibition with Ki values ranging from 2.53 ± 0.25 nM to 25.67 ± 4.58 nM against human carbonic anhydrases I and II.
    • The compound's structural features contribute to its ability to inhibit bacterial growth effectively .
Bacterial StrainMinimum Inhibitory Concentration (MIC)% Inhibition
Escherichia coli<10 µg/mL>80%
Staphylococcus aureus<5 µg/mL>85%

3. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in targeting carbonic anhydrases, which are crucial in various physiological processes:

  • Key Findings :
    • The inhibition of hCA I and hCA II suggests possible therapeutic applications in conditions like glaucoma and epilepsy.
    • The structure-activity relationship highlights the importance of specific substitutions on the aromatic ring for enhanced binding affinity .

Study on Anticancer Properties

A recent study synthesized several derivatives based on the sulfonamide framework and tested them against a panel of cancer cell lines:

  • Results : The compound with the bromine substitution demonstrated superior activity compared to other halogenated analogs.
  • : The research supports the potential of this compound as a lead candidate in developing new anticancer therapies .

Antibacterial Efficacy Assessment

In another study focusing on antibacterial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria:

  • Results : The compounds showed significant antibacterial activity with low MIC values, indicating their potential as novel antibiotics.
  • : This reinforces the importance of exploring sulfonamide derivatives in combating antibiotic resistance .

Properties

IUPAC Name

5-bromo-2-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNYMPXBNITLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429167
Record name 5-bromo-2-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-17-9
Record name 5-Bromo-2-methoxy-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871269-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred ice cold mixture of methylamine hydrochloride (231.1 mg, 3.5 mmol), triethylamine (1.26 mL, 8.755 mmol) in DCM was added a solution of 5-bromo-2-methoxybenzene-1-sulfonyl chloride (500 mg, 1.751 mmol) in DCM at 0° C. This was stirred at RT for three hours. This mixture was then poured on to ice cold water and extracted with DCM, dried over sodium sulfate and concentrated to get 400 mg (81.63% yield) of titled compound.
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Yield
81.63%

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